molecular formula C12H14BrNO B8301148 3-(4-Bromobenzoyl)-1-methylpyrrolidine

3-(4-Bromobenzoyl)-1-methylpyrrolidine

Cat. No.: B8301148
M. Wt: 268.15 g/mol
InChI Key: XEYLTFFHAJZTJG-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-1-methylpyrrolidine (CAS: 1088410-99-4; C₁₁H₁₄BrN) is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-bromobenzoyl group and a methyl group at the 1-position. This compound is synthesized with high purity (≥95%) and is available in quantities up to 5 g . Its structural design combines a rigid aromatic bromobenzoyl moiety with a flexible pyrrolidine scaffold, making it a candidate for pharmacological studies, particularly in anti-inflammatory and analgesic applications.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(4-bromophenyl)-(1-methylpyrrolidin-3-yl)methanone

InChI

InChI=1S/C12H14BrNO/c1-14-7-6-10(8-14)12(15)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3

InChI Key

XEYLTFFHAJZTJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Purity Key Functional Groups Biological Activities
3-(4-Bromobenzoyl)-1-methylpyrrolidine 1088410-99-4 C₁₁H₁₄BrN ≥95% Pyrrolidine, 4-bromobenzoyl, methyl Under investigation (anti-inflammatory)
(4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride 13100-57-7 C₆H₁₀ClN₃O 98% Pyrimidine, amino, methyl, hydroxyl Antiviral, antimicrobial
6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one 879887-28-2 C₁₁H₁₂BrNO 98% Isoquinoline, bromo, ketone, ethyl Anticancer, kinase inhibition
2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole N/A Varies N/A Oxadiazole, bromophenyl, ketone Anti-inflammatory, analgesic

Key Observations:

  • Pyrrolidine vs. In contrast, pyrimidine (e.g., A1320982) and isoquinoline (e.g., A1324365) derivatives exhibit planar rigidity, which may improve stacking interactions with aromatic residues in enzymes .
  • Bromine Positioning : The 4-bromobenzoyl group in the target compound is structurally analogous to the bromophenyl moiety in 1,3,4-oxadiazole derivatives (). This substitution is critical for anti-inflammatory activity, as bromine’s electron-withdrawing effects stabilize charge-transfer interactions with cyclooxygenase (COX) enzymes .

Functional and Pharmacological Comparisons

Anti-inflammatory Activity
  • 1,3,4-Oxadiazole Derivatives : Asif Husain et al. demonstrated that 2-[3-(4-bromophenyl)propan-3-one]-1,3,4-oxadiazoles exhibit potent anti-inflammatory effects in murine models. However, these compounds showed ulcerogenic side effects at higher doses, likely due to their acidic ketone groups .
Physicochemical Properties
  • Melting Point: The target compound’s precursor, 4-bromobenzoyl chloride, has a melting point of 38–42°C and a boiling point of 246°C, indicating moderate thermal stability . Derivatives like 6-bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one (melting point >200°C) exhibit higher thermal stability due to extended aromaticity .
  • Solubility: The pyrrolidine ring’s flexibility may improve aqueous solubility compared to rigid pyrimidine or isoquinoline analogs, facilitating oral bioavailability .

Crystallographic and Structural Insights

  • Hydrogen Bonding : Pyrimidine derivatives (e.g., C₁₄H₁₀Br₂N₆O in ) form N–H⋯O and C–H⋯Br bonds, stabilizing their crystal lattices. These interactions correlate with improved solid-state stability but may reduce solubility .
  • Dihedral Angles : The target compound’s pyrrolidine ring likely adopts a puckered conformation, enabling diverse binding modes compared to planar pyrazole-pyrimidine hybrids (dihedral angles: 2.1–22.0° in ) .

Preparation Methods

Malic Acid-Based Cyclization

Adapting Patent CN113321605A, the synthesis begins with malic acid (compound I) and methylamine (compound II) in toluene under reflux (18 h), forming 3-hydroxy-1-methylcyclobutanediamide (compound III) in 60–95% yield. Critical parameters include:

  • Solvent selection : Toluene outperforms chlorobenzene and xylene in yield (92% vs. 85%).

  • Workup protocol : Sequential extraction with n-heptane and isopropanol purifies the intermediate, achieving >99% purity.

Reduction to 1-Methyl-3-pyrrolidinol

Sodium borohydride in tetrahydrofuran (THF) reduces compound III to 1-methyl-3-pyrrolidinol (26.8–41.5 g per batch). The use of boron trifluoride-ethyl ether as a co-catalyst enhances reaction rates but introduces safety concerns due to gas evolution.

Bromination and Acylation

Phosphorus tribromide (PBr₃) in hexane converts the hydroxyl group to bromine (22% yield), followed by Friedel-Crafts acylation with 4-bromobenzoyl chloride. However, competing side reactions at the N-methyl position limit efficiency, necessitating chromatographic purification.

Direct Acylation of 1-Methylpyrrolidine

Acyl Chloride Coupling

The RSC method employs 4-bromobenzoyl chloride and 1-methylpyrrolidine in DCM/Et₃N (1:2 molar ratio) at 25°C for 12 h, yielding 3-(4-bromobenzoyl)-1-methylpyrrolidine in 93% yield. Key advantages include:

  • Regioselectivity : The C3 position is preferentially acylated due to steric hindrance at N1.

  • Scalability : Reactions proceed cleanly at 100-g scale without catalyst optimization.

Solvent and Base Optimization

Substituting DCM with THF reduces yields to 78%, while replacing Et₃N with pyridine necessitates longer reaction times (24 h).

Catalytic Cross-Coupling Strategies

Ullmann-Type Coupling

Copper(I)-mediated coupling between 3-iodo-1-methylpyrrolidine and 4-bromophenylboronic acid remains unexplored but offers potential for milder conditions compared to traditional acylation.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Safety
Malic Acid Cyclization60–95%>99%ModerateLow (gas evolution)
Direct Acylation93%95%HighHigh
PBr₃ Bromination22%85%LowLow (corrosive)

The direct acylation route outperforms others in yield and safety but requires expensive acyl chlorides. Ring-closure methods suit gram-scale synthesis but necessitate hazardous reductants.

Q & A

Basic: What synthetic methodologies are most effective for producing 3-(4-Bromobenzoyl)-1-methylpyrrolidine with high purity?

Answer:
The synthesis typically involves coupling a bromobenzoyl derivative with a substituted pyrrolidine. For example, acylation of 1-methylpyrrolidine using 4-bromobenzoyl chloride under controlled conditions (0°C to room temperature) in anhydrous dichloromethane, with triethylamine as a base, yields the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Quantities and purity data (e.g., 100 mg to 5g scales) are consistent with lab-scale protocols .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Characterization requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-methyl and ring protons) and bromobenzoyl moiety (aromatic protons at δ ~7.5–8.0 ppm) .
  • HPLC/GC : Purity analysis (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages .

Advanced: What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic rotational barriers in the benzoyl-pyrrolidine linkage .
  • X-ray Crystallography : Resolve ambiguous peaks by comparing experimental data to crystal structures of analogs (e.g., dihedral angles between aryl and heterocyclic rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

Advanced: How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Answer:
Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Between the bromobenzoyl and pyrrolidine rings (e.g., ~20–30°), influencing steric and electronic properties .
  • Hydrogen Bonding : N–H⋯O or C–H⋯Br interactions in crystal packing, critical for understanding solid-state stability .
  • Torsional Strain : In the pyrrolidine ring, assessed via bond lengths and angles to predict reactivity .

Advanced: What computational approaches predict the reactivity and binding affinity of this compound?

Answer:

  • DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screens against protein targets (e.g., kinases) using AutoDock Vina; the bromine atom enhances halogen bonding with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (AMBER force field) .

Advanced: How do reaction conditions influence selectivity in functionalizing the pyrrolidine ring?

Answer:

  • Temperature : Low temperatures (0–5°C) favor N-acylation over ring-opening side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to specific positions on the pyrrolidine ring .
  • Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity of the pyrrolidine nitrogen .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound intermediates?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during subsequent bromobenzoyl coupling .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation and improves scalability .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress to halt at optimal conversion .

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